molecular formula C21H22ClNO3 B4307023 ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B4307023
M. Wt: 371.9 g/mol
InChI Key: ZTYYQLCWKVEXBE-UHFFFAOYSA-N
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Description

Ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indole core, a phenyl group, and a chloropropoxy side chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

    Introduction of the Chloropropoxy Group: The chloropropoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the indole derivative with 3-chloropropanol in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.

    Substitution: The chloropropoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: Indole derivatives are known for their pharmacological properties, and this compound may be explored for its potential therapeutic effects.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The chloropropoxy group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-(3-chloropropoxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological activities.

    5-Methoxyindole-3-acetic acid: Another indole derivative with a methoxy group instead of a chloropropoxy group, leading to different chemical and biological properties.

    2-Phenylindole: Lacks the ester and chloropropoxy groups, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 5-(3-chloropropoxy)-2-methyl-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-3-25-21(24)20-15(2)23(16-8-5-4-6-9-16)19-11-10-17(14-18(19)20)26-13-7-12-22/h4-6,8-11,14H,3,7,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYYQLCWKVEXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCCCCl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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